![molecular formula C14H18N2O5 B5499517 (3R*,4R*)-N-1,3-benzodioxol-5-yl-3-hydroxy-4-(hydroxymethyl)-1-piperidinecarboxamide](/img/structure/B5499517.png)
(3R*,4R*)-N-1,3-benzodioxol-5-yl-3-hydroxy-4-(hydroxymethyl)-1-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Synthesis Analysis
The asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine derivatives has been achieved through divergent routes starting from trans-4-hydroxy-L-proline. The regio- and stereoselective introduction of amino and hydroxyl groups were accomplished using strategies like tethered aminohydroxylation or epoxide-opening reactions. These derivatives have shown moderate inhibitory activities against beta-galactosidase, indicating their potential as glycosidase inhibitors.
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. For example, X-ray diffraction analysis can provide insights into the compound’s stereochemistry and intermolecular hydrogen bonding, contributing to the understanding of the molecular structure and interactions of 2-(hydroxymethyl)pyrrolidine-3,4-diol derivatives .
Chemical Reactions Analysis
The compound’s chemical reactivity has been explored through various synthetic routes, including the efficient synthesis of 2-(hydroxymethyl)-2,3-dihydrofuro[2,3-b]pyridines . These methodologies rely on intramolecular reactions such as inverse electron demand Diels-Alder reactions starting from triazines .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For example, NMR spectroscopy can provide information about the compound’s chemical structure and functional groups .
Mechanism of Action
Future Directions
Future research could focus on the development of this compound for potential therapeutic applications. For example, derivatives of 2-(Hydroxymethyl)pyrrolidine-3,4-diol have been synthesized and found to be effective inhibitors of glycosidases. Additionally, novel pyrrolidine 3,4-diol derivatives have shown anticancer activity in vitro, particularly in pancreatic cancer cell lines .
properties
IUPAC Name |
(3R,4R)-N-(1,3-benzodioxol-5-yl)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c17-7-9-3-4-16(6-11(9)18)14(19)15-10-1-2-12-13(5-10)21-8-20-12/h1-2,5,9,11,17-18H,3-4,6-8H2,(H,15,19)/t9-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSDSBQYQSJVFK-KOLCDFICSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1CO)O)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@H]1CO)O)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-N-(1,3-benzodioxol-5-yl)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.